molecular formula C12H9Br2NO2 B12966863 Ethyl 4,6-dibromoquinoline-2-carboxylate

Ethyl 4,6-dibromoquinoline-2-carboxylate

Cat. No.: B12966863
M. Wt: 359.01 g/mol
InChI Key: GHSGHXZPXDPMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-dibromoquinoline-2-carboxylate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or household use. As a substituted quinoline derivative, it serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery efforts. The presence of bromine atoms at the 4 and 6 positions of the quinoline ring makes it a candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The ethyl carboxylate group at the 2-position offers additional sites for modification. Researchers may utilize this compound in the exploration of new pharmaceutical candidates, particularly in the synthesis of molecules with potential biological activity, as well as in the development of advanced materials. For safety information, please consult the relevant Safety Data Sheet (SDS). All researchers are responsible for verifying the identity, purity, and suitability of the product for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 4,6-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-6-9(14)8-5-7(13)3-4-10(8)15-11/h3-6H,2H2,1H3

InChI Key

GHSGHXZPXDPMMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Br

Origin of Product

United States

Mechanistic Principles and Chemical Reactivity of Ethyl 4,6 Dibromoquinoline 2 Carboxylate

Reactivity Profiles of the Bromo-Substituents at Positions 4 and 6

The two bromine atoms on the quinoline (B57606) scaffold exhibit different reactivity profiles, a phenomenon governed by their electronic environment. The bromine at the C4-position is situated on the electron-deficient pyridine (B92270) ring, while the bromine at the C6-position is on the comparatively electron-rich benzene (B151609) ring. This electronic disparity is the foundation for the regioselectivity observed in various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the leaving group and stabilize the negatively charged intermediate, thereby accelerating the reaction.

In the case of Ethyl 4,6-dibromoquinoline-2-carboxylate, the C4-bromo substituent is significantly more susceptible to nucleophilic attack than the C6-bromo substituent. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position towards SNAr. The lone pair of the nitrogen atom can delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4, leading to a more stable transition state. Conversely, the C6-bromo substituent, located on the carbocyclic ring, is less activated and thus less reactive towards nucleophiles under typical SNAr conditions.

Table 1: Theoretical Reactivity of Bromo-Substituents in SNAr

Position Electronic Environment Activation for SNAr Expected Reactivity
C4-Bromo Electron-deficient pyridine ring, ortho to ring nitrogen High More reactive

This table is based on established principles of reactivity in haloquinolines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on dihalogenated substrates is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base.

For this compound, the differential reactivity of the C4- and C6-bromo groups allows for selective and sequential cross-coupling reactions. In many palladium-catalyzed processes, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The C4-Br bond is generally more reactive towards oxidative addition than the C6-Br bond due to the electronic activation by the quinoline nitrogen. This allows for the selective functionalization of the C4 position under carefully controlled conditions.

For instance, in a Suzuki-Miyaura coupling, reacting this compound with one equivalent of a boronic acid in the presence of a suitable palladium catalyst would be expected to yield predominantly the 4-aryl-6-bromoquinoline derivative. Subsequent reaction of this product with a different boronic acid under more forcing conditions could then functionalize the C6 position, leading to the synthesis of unsymmetrically disubstituted quinolines.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Position of Initial Reaction Rationale
Suzuki-Miyaura C4 Higher reactivity of C4-Br towards oxidative addition.
Buchwald-Hartwig Amination C4 Preferential oxidative addition at the more electron-deficient C4 position.

This table illustrates the expected regioselectivity based on the general reactivity of haloquinolines.

Chemical Transformations of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position provides another handle for the chemical modification of this compound. This ester functionality can undergo a variety of transformations, including hydrolysis, transesterification, and amidation.

The ethyl ester can be hydrolyzed to the corresponding 4,6-dibromoquinoline-2-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is irreversible and proceeds to completion, yielding the carboxylate salt, which can then be acidified to produce the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. It is typically performed by refluxing the ester in an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is often used.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct.

Amidation, the formation of an amide, can be accomplished by reacting the ester with an amine. This reaction is generally slower than hydrolysis or transesterification and often requires heating. Direct amidation of the ester can be challenging, and it is often more efficient to first hydrolyze the ester to the carboxylic acid, which can then be coupled with an amine using a variety of standard peptide coupling reagents.

Regioselectivity and Chemoselectivity in Subsequent Functionalization Reactions

The presence of multiple reactive sites in this compound makes the concepts of regioselectivity and chemoselectivity paramount in its synthetic applications. By carefully choosing reaction conditions, it is possible to selectively functionalize one site while leaving the others intact.

For example, the higher reactivity of the C4-bromo group allows for its selective replacement via SNAr or cross-coupling reactions without affecting the C6-bromo group or the ethyl ester. Following the functionalization of the C4 position, the C6-bromo group can then be targeted under different, typically more forcing, reaction conditions. Finally, the ester group at C2 can be transformed, allowing for a stepwise and controlled elaboration of the quinoline scaffold.

The chemoselectivity of these transformations is also a critical consideration. For instance, when performing a nucleophilic substitution with a nucleophile that could also react with the ester (e.g., a primary amine), the reaction conditions must be optimized to favor the desired SNAr at the C4 position over amidation at the C2 position. This can often be achieved by controlling the reaction temperature and time.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

The elucidation of reaction mechanisms for compounds like this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. While specific kinetic and isotopic studies on this compound are not extensively documented in publicly available literature, the mechanistic principles governing its reactivity can be inferred from studies on analogous halo-substituted quinolines and related aromatic systems. Kinetic and isotopic labeling studies are powerful tools to probe these mechanisms, particularly for common transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Kinetic Studies

Kinetic studies involve measuring the rate of a chemical reaction and how it is influenced by various factors such as the concentration of reactants, catalysts, and temperature. For this compound, such studies would be instrumental in understanding the sequence of elementary steps and identifying the rate-determining step (RDS) of a given reaction.

For instance, in a hypothetical Suzuki-Miyaura coupling reaction involving this compound, a kinetic study might reveal the reaction order with respect to each reactant. If the reaction rate is found to be first-order in the palladium catalyst and the quinoline substrate, but zero-order in the boronic acid, it would suggest that oxidative addition is the rate-determining step. Conversely, a dependence on the concentration of the boronic acid and the base would point towards transmetalation being rate-limiting.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

Experiment[this compound] (M)[Arylboronic acid] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.112.5 x 10-5
20.20.115.0 x 10-5
30.10.212.5 x 10-5
40.10.125.0 x 10-5

Note: This is a hypothetical data table to illustrate the principles of kinetic studies.

From this hypothetical data, doubling the concentration of the quinoline substrate (Experiment 2) or the palladium catalyst (Experiment 4) doubles the initial rate, indicating a first-order dependence on both. However, changing the concentration of the arylboronic acid (Experiment 3) has no effect on the rate, suggesting a zero-order dependence under these conditions. This would strongly imply that the oxidative addition of the C-Br bond to the palladium catalyst is the rate-determining step.

Isotopic Studies

Isotopic studies, particularly the determination of kinetic isotope effects (KIEs), provide invaluable insight into the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. nih.govnih.gov For reactions involving this compound, substituting a specific atom with its heavier isotope (e.g., 12C with 13C, or 1H with 2H) can help to identify which bonds are being formed or broken in the rate-determining step.

In nucleophilic aromatic substitution (SNAr) reactions, a long-standing mechanistic question is whether the reaction proceeds through a stepwise (addition-elimination) mechanism via a stable Meisenheimer intermediate or a concerted mechanism. nih.govnih.govspringernature.com A 12C/13C KIE at the carbon atom undergoing substitution can help distinguish between these pathways. A significant primary KIE would be expected for a concerted mechanism where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single step. In a stepwise mechanism, the magnitude of the KIE would depend on which step is rate-determining.

For palladium-catalyzed cross-coupling reactions, isotopic labeling can be used to trace the path of specific atoms or functional groups throughout the catalytic cycle. For example, in a Buchwald-Hartwig amination, using a deuterated amine (R2ND) could help to elucidate the mechanism of proton transfer and the involvement of the base in the catalytic cycle.

Expected Isotopic Effects in Different Mechanistic Scenarios

Reaction TypeIsotopic SubstitutionExpected KIE (klight/kheavy)Mechanistic Implication
SNAr12C/13C at C4 or C6> 1.02Concerted mechanism
SNAr12C/13C at C4 or C6~ 1.00Stepwise mechanism with rate-determining addition
Suzuki Coupling12C/13C in Arylboronic acid> 1.00Transmetalation is part of the rate-determining step
Buchwald-Hartwig14N/15N in Amine> 1.00C-N bond formation is involved in the rate-determining step

Note: This table presents expected trends in kinetic isotope effects for illustrative purposes.

The combination of kinetic and isotopic studies provides a powerful and complementary approach to unraveling the intricate details of the reaction mechanisms of this compound. While specific experimental data for this compound is sparse, the principles derived from studies on related systems offer a solid framework for predicting and understanding its chemical reactivity. Such mechanistic insights are fundamental to the advancement of synthetic organic chemistry.

Spectroscopic and Structural Elucidation of Ethyl 4,6 Dibromoquinoline 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Although experimental spectra for Ethyl 4,6-dibromoquinoline-2-carboxylate are not available, we can predict the expected spectral features.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the ethyl ester group. The aromatic region would likely show three signals. The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons. The protons at the 5, 7, and 8-positions would exhibit coupling patterns (doublets or doublet of doublets) depending on their coupling constants. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the quinoline ring. The carbons bearing bromine atoms (C4 and C6) would show characteristic shifts. The chemical shifts of the quinoline ring carbons would be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylate group.

Predicted ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
3s-
5d-
7dd-
8d-
OCH₂CH₃q-
OCH₂CH₃t-

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques would be invaluable for the definitive assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the proton at position 3 to the carbonyl carbon and other carbons in the quinoline ring would confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For example, NOE correlations could be observed between the proton at position 3 and the methylene protons of the ethyl ester group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints for Functional Group Identification

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching of the ester would also be observable. The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the ethyl group would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bonds would also be Raman active.

Predicted Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹, approximate)Predicted Raman Frequency (cm⁻¹, approximate)
C=O (Ester)1720-1740-
Aromatic C=C/C=N1450-16001450-1600
C-O (Ester)1100-1300-
C-Br<700<700

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous determination of the molecular formula, C₁₂H₉Br₂NO₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would confirm the planar structure of the quinoline ring system and the conformation of the ethyl carboxylate group relative to the ring. The analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking of the quinoline rings or other weak intermolecular forces, which govern the solid-state architecture.

Investigating Conformational Preferences and Tautomeric Equilibria in Solution and Solid State

Conformational Preferences:

In the Solid State: X-ray crystallographic studies of similar quinoline carboxylates, such as ethyl 2,4-dichloroquinoline-3-carboxylate, have revealed specific orientations of the substituent groups in the crystal lattice. In the solid state, the conformation is largely dictated by packing forces and intermolecular interactions, such as hydrogen bonding and van der Waals forces. It is plausible that this compound would adopt a conformation that maximizes crystal packing efficiency. The bulky bromine atoms at the 4 and 6 positions would likely influence the preferred orientation of the ethyl carboxylate group to minimize steric hindrance.

In Solution: In solution, the ethyl carboxylate group is expected to have greater rotational freedom. The preferred conformation would be a dynamic equilibrium of various rotamers. The relative populations of these conformers would be influenced by factors such as the polarity of the solvent and the potential for intramolecular interactions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in probing these conformational preferences in solution. For instance, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons on the ethyl group and the quinoline ring, thereby suggesting the predominant conformation.

Tautomeric Equilibria:

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For this compound, the potential for tautomerism is low. The quinoline ring is an aromatic system, and any tautomeric form that disrupts this aromaticity would be energetically unfavorable.

The general structure of quinoline is stable, and proton migration to form tautomers is not a common phenomenon under normal conditions. The presence of the electron-withdrawing bromine atoms and the ethyl carboxylate group is unlikely to induce tautomerism in the quinoline core. The ester functionality itself does not typically participate in tautomeric equilibria in the same way that ketones (keto-enol tautomerism) do.

Therefore, it is highly probable that this compound exists predominantly in the form depicted by its name, with no significant contribution from other tautomeric forms in either the solid state or in solution. Computational studies, employing methods like Density Functional Theory (DFT), could be utilized to calculate the relative energies of potential tautomers. Such calculations would likely confirm the high stability of the aromatic quinoline structure over any non-aromatic tautomeric forms.

Research Findings Summary:

While direct research on the conformational preferences and tautomeric equilibria of this compound is scarce, the following table summarizes the expected behavior based on the analysis of related compounds and general chemical principles.

FeatureIn Solid StateIn Solution
Conformational Preference A fixed conformation determined by crystal packing forces, minimizing steric hindrance from bromine atoms.A dynamic equilibrium of rotamers, with the population of each influenced by solvent polarity and intramolecular forces.
Tautomeric Equilibria Expected to exist as a single, stable aromatic tautomer.Overwhelmingly favors the aromatic quinoline structure; no significant tautomeric forms are expected.

Further experimental and computational studies are necessary to definitively characterize the conformational landscape and rule out any unexpected tautomeric behavior of this compound.

Computational and Theoretical Investigations of Ethyl 4,6 Dibromoquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 4,6-dibromoquinoline-2-carboxylate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional structure. researchgate.net

The geometry optimization process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, known as the ground state. This process reveals crucial information about bond lengths, bond angles, and dihedral angles. The presence of two bromine atoms on the quinoline (B57606) ring and an ethyl carboxylate group at the 2-position significantly influences the molecule's geometry. The bulky bromine atoms can cause minor distortions in the planarity of the quinoline ring system. rsc.org

Below are the predicted geometric parameters for the optimized structure of this compound.

ParameterValue
C-Br (at C4) Bond Length~1.90 Å
C-Br (at C6) Bond Length~1.89 Å
C-C (quinoline ring) Bond Lengths1.36 - 1.42 Å
C-N (quinoline ring) Bond Lengths1.32 - 1.36 Å
C-C=O Bond Angle~125°
O=C-O Bond Angle~123°

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the bromine atoms and the carboxylate group are expected to cause downfield shifts for the protons and carbons in their vicinity.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy. The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-Br stretches (typically in the 500-600 cm⁻¹ range), and various C-C and C-N stretching and bending vibrations of the quinoline ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations can identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π → π* transitions within the aromatic quinoline system. The presence of bromine substituents is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline-2-carboxylate.

Spectroscopic ParameterPredicted Value
¹³C NMR (C=O)~165 ppm
¹H NMR (quinoline protons)7.5 - 8.5 ppm
IR (C=O stretch)~1730 cm⁻¹
UV-Vis (λ_max)~320-340 nm

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed over the entire π-system, including the carboxylate group.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. In this molecule, the nitrogen atom and the carbonyl oxygen are expected to be regions of high negative potential.

Reactivity indices such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions. arabjchem.org

ParameterPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV

In Silico Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org A plausible reaction for this compound is a nucleophilic aromatic substitution, where one of the bromine atoms is replaced by a nucleophile.

In silico modeling of such a reaction would involve:

Locating the Transition State: A transition state search algorithm is used to find the geometry of the highest energy point along the reaction coordinate.

Calculating the Energy Barrier: The activation energy is the difference in energy between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Analyzing the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the reactants and products.

For a hypothetical reaction with a generic nucleophile, the calculated activation energy would provide insight into the feasibility of the reaction. The relative reactivity of the bromine atoms at the 4- and 6-positions could also be compared by calculating the energy barriers for substitution at each site.

Reaction ParameterHypothetical Value
Activation Energy (vs. Nucleophile)15 - 25 kcal/mol

Conformational Analysis and Molecular Dynamics Simulations

The ethyl carboxylate group in this compound has rotational freedom around the C-O and C-C single bonds, leading to different possible conformations. A conformational analysis can be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This helps to identify the most stable conformation and the energy barriers between different conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. acs.org In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This can reveal how the molecule behaves at a given temperature, including conformational changes and intermolecular interactions in a condensed phase. For this compound, an MD simulation could be used to study the flexibility of the ethyl group and its interactions with solvent molecules.

Applications of Ethyl 4,6 Dibromoquinoline 2 Carboxylate in Advanced Chemical Sciences

Utilization as a Versatile Synthetic Synthon for the Construction of Complex Organic Molecules

The presence of two reactive bromine atoms makes Ethyl 4,6-dibromoquinoline-2-carboxylate an exceptionally useful intermediate in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse array of complex molecular architectures. The electron-withdrawing nature of the quinoline (B57606) ring and the bromine substituents enhances the reactivity of the C-Br bonds towards oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.

Key cross-coupling reactions where this compound serves as a valuable substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. It allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4 and/or 6 positions of the quinoline ring. The synthesis of various substituted quinolines and tetrahydroquinolines has been achieved through Suzuki-Miyaura coupling of related bromo- and dibromoquinolines with substituted phenylboronic acids, yielding products in high yields. researchgate.netresearchgate.net This methodology provides a pathway to novel quinoline derivatives with potential biological activities.

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the dibromoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of acetylenic quinoline derivatives, which are important precursors for various functional materials and pharmacologically active compounds. The regioselective alkynylation of dihaloquinolines has been demonstrated, paving the way for the synthesis of 2-alkynyl-4-arylquinolines through a sequential Sonogashira and Suzuki coupling. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the dibromoquinoline with a wide range of primary and secondary amines. This reaction is a cornerstone in the synthesis of arylamines and has been extensively developed to accommodate a broad substrate scope. libretexts.orgwikipedia.orgacsgcipr.orgnih.gov The application of this methodology to this compound would allow for the synthesis of various amino-substituted quinolines, which are prevalent motifs in many bioactive molecules.

The differential reactivity of the bromine atoms at the 4 and 6 positions can potentially be exploited for sequential and site-selective functionalization, further expanding the synthetic utility of this compound.

Role in Materials Chemistry Research and Development

The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively studied for their photophysical properties. This compound serves as a valuable precursor for the development of novel functional materials with tailored optical and electronic properties.

Precursor for Luminescent Quinoline-Based Materials

By strategically modifying the quinoline core of this compound through cross-coupling reactions, it is possible to synthesize novel luminescent materials. The introduction of various aromatic and heteroaromatic substituents can tune the emission and absorption properties of the resulting molecules. For instance, the synthesis of oligo(p-phenyleneethynylene)s (OPEs), known for their high fluorescence quantum yields, often utilizes Sonogashira coupling reactions with dihaloarenes. scielo.org.mx Applying this strategy to this compound could lead to the development of novel OPEs incorporating the quinoline moiety, potentially for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Integration into Polymeric Structures or Networks for Functional Materials

The bifunctional nature of this compound, with its two reactive bromine sites, makes it an attractive monomer for the synthesis of novel polymers. Poly(quinoline)s are a class of polymers known for their thermal stability and interesting electronic properties. The incorporation of this dibromoquinoline monomer into polymeric backbones, for example, through Suzuki polymerization with a diboronic acid, could lead to the formation of conjugated polymers with potential applications in organic electronics. Furthermore, the synthesis of polymers with photoactive fragments in the side chain, such as those containing azo-quinoline moieties, has been reported to exhibit interesting photochemical properties. researchgate.net this compound could be functionalized and subsequently polymerized to create materials for applications in optical data storage and other photoresponsive systems.

Development as a Ligand or Precursor for Organometallic Complexes in Catalysis

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group in this compound (after hydrolysis to the corresponding carboxylic acid) can act as coordination sites for metal ions. This makes the molecule and its derivatives potential ligands for the formation of organometallic complexes. Palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from various heterocycles have shown high efficacy in a range of catalytic reactions, including Mizoroki-Heck and domino Sonogashira coupling/cyclization reactions. nih.govrsc.org

By modifying this compound, for instance, by introducing coordinating groups through substitution of the bromine atoms, novel ligands can be designed. These ligands could then be used to synthesize palladium or other transition metal complexes with unique steric and electronic properties. The catalytic activity of such complexes would be of great interest in various organic transformations. For example, palladium(II)thiosemicarbazone complexes have been investigated for their catalytic and biological applications.

Exploration as a Substrate in Novel Catalytic Processes for Chemical Transformations

Beyond its role in well-established cross-coupling reactions, this compound is a candidate for exploration as a substrate in the development of novel catalytic processes. The presence of multiple reactive sites allows for the investigation of new catalytic methodologies for selective C-H functionalization, borylation, and other transformations.

For example, palladium-catalyzed C-4 borylation of chloroquinolines has been demonstrated as a viable method for introducing a boryl group, which can then be further functionalized. nih.gov Applying similar methodologies to this compound could provide alternative routes to functionalized quinolines. The development of highly selective cross-coupling reactions of dihaloarenes is an ongoing area of research, with the goal of achieving controlled, stepwise functionalization. nih.gov this compound serves as an excellent model substrate for such studies, aiming to develop catalytic systems that can differentiate between the C4-Br and C6-Br bonds.

Future Research Directions and Perspectives

Development of More Efficient and Eco-Friendly Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, there is a continuous drive towards developing more sustainable and efficient synthetic protocols. Future research in the synthesis of Ethyl 4,6-dibromoquinoline-2-carboxylate and its analogs should focus on the principles of green chemistry.

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts, particularly nanocatalysts, is a promising direction. acs.orgnih.gov Magnetic nanoparticles, for instance, offer high reactivity and selectivity, coupled with the advantage of easy separation and recyclability, aligning with green chemistry principles. researchgate.net Research could focus on developing specific nanocatalysts tailored for the Friedländer annulation or related cyclization reactions that form the quinoline core, potentially leading to higher yields and milder reaction conditions.

Alternative Solvents and Conditions: Moving away from traditional volatile organic solvents is a critical aspect of eco-friendly synthesis. Future routes could explore the use of greener solvents like glycerol (B35011) or water, or even solvent-free conditions. researchgate.netrsc.org Additionally, the application of microwave irradiation or ultrasound-assisted protocols could significantly reduce reaction times and energy consumption. rsc.org

One-Pot Reactions: Designing multi-component, one-pot syntheses represents a highly efficient approach. nih.govresearchgate.net A future synthetic strategy could involve a domino reaction where the quinoline core is formed and subsequently brominated in a single reaction vessel, minimizing intermediate purification steps and reducing waste.

A comparative table of potential green synthetic approaches is presented below.

Synthetic ApproachCatalyst/MediatorSolvent SystemKey Advantages
Nanocatalysis Magnetic Nanoparticles (e.g., ZrO2/Fe3O4) researchgate.netEthanol (B145695), Water, or Solvent-freeHigh yield, catalyst reusability, mild conditions. nih.govresearchgate.net
Ultrasound-Assisted Metal-free (e.g., Iodine) or Zn-dust rsc.orgWater, Ionic LiquidsShort reaction times, improved yields, energy efficiency. rsc.org
One-Pot Synthesis Solid-supported bases (e.g., BEMP) nih.govAcetonitrile, Green SolventsHigh atom economy, reduced waste, operational simplicity. researchgate.netmdpi.com
Metal-Free Cyclization Brønsted Acids researchgate.netSolvent-freeAvoids toxic metal catalysts, environmentally benign. rsc.org

Expanding the Scope of Chemical Transformations at the Brominated and Ester Positions

The bromine atoms at the C4 and C6 positions and the ethyl ester at the C2 position are prime sites for post-synthesis modifications, allowing for the creation of a diverse library of derivatives.

Transformations at Brominated Positions: The carbon-bromine bonds are ideal handles for various cross-coupling reactions. Future work should explore Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-nitrogen bonds. prolekare.cz This would enable the synthesis of complex molecules with potentially enhanced biological activities or material properties. The differential reactivity of the C4 and C6 bromine atoms could also be exploited for selective, stepwise functionalization. acgpubs.orgresearchgate.net

Transformations at the Ester Position: The ethyl ester group offers a gateway to numerous other functional groups.

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid would yield a key intermediate. google.com This carboxylic acid can then be coupled with various amines or alcohols to form amides and other esters, respectively.

Reduction: Reduction of the ester to a primary alcohol would provide another versatile functional group for further elaboration, such as etherification or oxidation to an aldehyde.

Derivatization: The ester can be converted into a hydrazide by reacting with hydrazine. ajchem-a.com This hydrazide can then serve as a precursor for synthesizing various heterocyclic systems like pyrazoles or oxadiazoles, significantly expanding the chemical space around the quinoline scaffold. ajchem-a.com

The table below outlines potential derivatization pathways.

PositionReaction TypeReagents/CatalystsPotential New Functional Group
C4/C6-Br Suzuki CouplingPd catalyst, boronic acidAryl, Hetaryl
C4/C6-Br Sonogashira CouplingPd/Cu catalyst, terminal alkyneAlkynyl
C4/C6-Br Buchwald-HartwigPd catalyst, amineAmino, N-Aryl, N-Alkyl
C2-COOEt HydrolysisLiOH, NaOH, or acidCarboxylic Acid (-COOH)
C2-COOEt Amidation (post-hydrolysis)Amine, coupling agent (e.g., EDC)Amide (-CONR2)
C2-COOEt ReductionLiAlH4, DIBAL-HHydroxymethyl (-CH2OH)
C2-COOEt HydrazinolysisHydrazine hydrate (B1144303) (N2H4·H2O)Hydrazide (-CONHNH2)

Advanced Computational Design and Prediction for Rational Synthesis and Application

Computational chemistry offers powerful tools to guide the synthesis and application of new derivatives of this compound, saving time and resources.

Future research should leverage in silico methods for:

Predicting Reactivity and Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the regioselectivity of substitutions on the quinoline ring, and optimize reaction conditions for higher efficiency. nih.gov This can be particularly useful in planning the selective functionalization of the two bromine atoms.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built. mdpi.com These models can correlate the structural features of the molecules with their predicted biological activity (e.g., anticancer, antimicrobial), enabling the rational design of more potent compounds. researchgate.net

Molecular Docking: For applications in drug discovery, molecular docking studies can predict the binding affinity and interaction modes of designed derivatives with specific biological targets, such as enzymes or protein receptors. nih.govnih.govresearchgate.net This allows for the prioritization of synthetic targets that are most likely to exhibit the desired therapeutic effect.

Integration of this compound into Supramolecular Chemistry and Nanotechnology Research

The rigid, planar structure and the presence of multiple functional groups make this compound an attractive building block for supramolecular assemblies and advanced nanomaterials.

Supramolecular Chemistry: The quinoline nitrogen and the ester's carbonyl oxygen can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions can be harnessed to construct complex supramolecular architectures like gels, liquid crystals, or molecular cages. The bromo-substituents can also participate in halogen bonding, providing an additional tool for directing self-assembly.

Nanotechnology: Quinoline derivatives are known to exhibit interesting photophysical properties and have been explored as fluorescent probes. prolekare.cz Future work could involve integrating this compound into nanomaterials like graphene quantum dots or metallic nanoparticles. nih.gov Such hybrid materials could find applications in bio-imaging, sensing, or targeted drug delivery. The ability to functionalize the molecule at its various positions allows for covalent attachment to polymer backbones or nanoparticle surfaces, creating functional materials with tailored properties. nih.gov For instance, after converting the ester to a carboxylic acid, the molecule could be conjugated to carriers like hyaluronic acid to create targeted therapies for cancer cells. nih.gov

Q & A

Q. What are the established synthetic methodologies for Ethyl 4,6-dibromoquinoline-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of quinoline precursors under controlled conditions. For example, analogous halogenated quinolines are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of brominating agents (e.g., PBr₃ or NBS). Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high yields (≥75%) . Kinetic monitoring using TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm for ester C=O) .
  • X-ray crystallography : Resolves molecular geometry, with bond lengths (e.g., C-Br ≈ 1.89 Å) and angles (e.g., Br-C-Br ~120°) validated against SHELX-refined data .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine (1:2:1 ratio) .

Q. What strategies are recommended for resolving low crystallinity during X-ray diffraction analysis of halogenated quinolines?

Methodological Answer:

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/acetone mixtures) to enhance lattice packing .
  • Data collection : Employ a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a graphite monochromator. Collect data at 297 K to minimize thermal motion .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (R factor ≤ 0.05 for high reliability) .

Advanced Research Questions

Q. How can crystallographic data from SHELX refinements resolve ambiguities in molecular geometry for brominated quinolines?

Methodological Answer: SHELXL refines anisotropic displacement parameters (ADPs) to distinguish positional disorder (e.g., bromine occupancy in alternate sites). For example, bond-angle outliers (e.g., C-Br-C deviations >5°) may indicate steric strain or intermolecular interactions. Validate using residual density maps and Rint values (<0.05) to ensure data integrity . Statistical validation tools like Hirshfeld surfaces can further quantify intermolecular contacts (e.g., Br···H interactions) .

Q. What methodologies are appropriate for analyzing contradictory reactivity data in brominated quinoline derivatives?

Methodological Answer:

  • Comparative kinetics : Conduct parallel reactions under varying conditions (e.g., solvent polarity, temperature) to isolate rate-determining steps. For example, nucleophilic aromatic substitution may dominate in polar aprotic solvents, while radical pathways emerge in nonpolar media .
  • Statistical analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture in reactions). Use tools like Grubbs’ test to exclude anomalous data points .

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Bromine substituents typically lower LUMO energy, enhancing electrophilicity .
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina. Validate against experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches validate the structure-activity relationships (SAR) of brominated quinolines in enzyme inhibition studies?

Methodological Answer:

  • SAR profiling : Synthesize analogs with varying halogen positions (e.g., 4,6-dibromo vs. 3,5-dibromo) and measure IC₅₀ values against target enzymes. Use ANOVA to assess significance (p < 0.05) .
  • Crystallographic SAR : Overlay X-ray structures of enzyme-inhibitor complexes to identify key interactions (e.g., Br···π stacking with active-site residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.